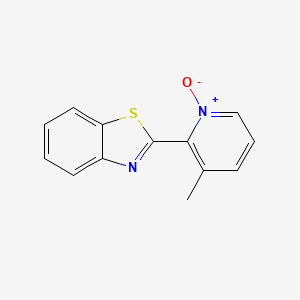
2-(3-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is a heterocyclic compound that features both a pyridine and a benzothiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the reaction of 3-methylpyridine with benzothiazole under oxidative conditions. One common method involves the use of m-chloroperoxybenzoic acid in dichloromethane as the oxidizing agent . The reaction is carried out under stirring conditions at room temperature to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
2-(3-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom in the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and benzothiazole rings.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid in dichloromethane.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions, such as halogenation or alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
2-(3-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用机制
The mechanism of action of 2-(3-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- 2-(3-Methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-ylmethylsulfonyl-1H-benzimidazole
- 2-({[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl}sulfonyl)-1H-benzimidazole
Uniqueness
2-(3-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is unique due to its specific combination of pyridine and benzothiazole rings, which imparts distinct chemical and biological properties
属性
分子式 |
C13H10N2OS |
|---|---|
分子量 |
242.30 g/mol |
IUPAC 名称 |
2-(3-methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H10N2OS/c1-9-5-4-8-15(16)12(9)13-14-10-6-2-3-7-11(10)17-13/h2-8H,1H3 |
InChI 键 |
DBALCEVFZHKDNL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C([N+](=CC=C1)[O-])C2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13874863.png)
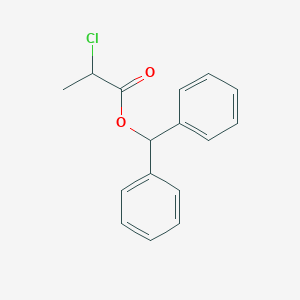
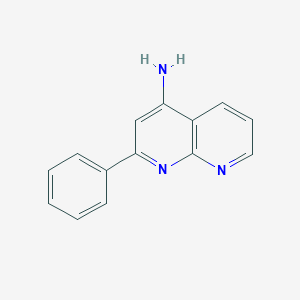

![2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13874879.png)

![2-Bromo-5-[(4-ethylphenyl)methyl]thiophene](/img/structure/B13874886.png)
![Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate](/img/structure/B13874905.png)
![3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid](/img/structure/B13874913.png)
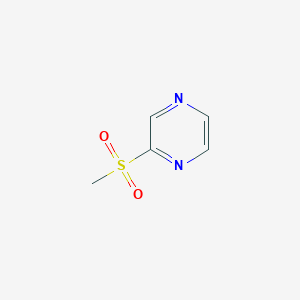


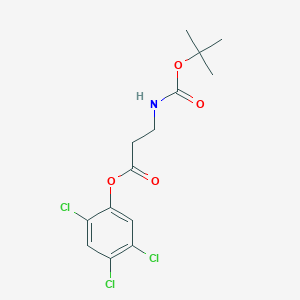
![2-(4-Morpholinyl)-7-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoxaline](/img/structure/B13874945.png)
